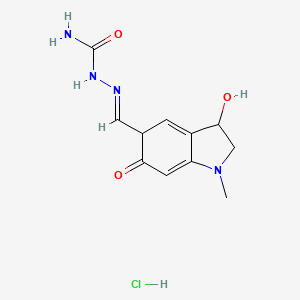

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride

Beschreibung

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the indole derivatives, which are known for their diverse biological and pharmacological activities .

Eigenschaften

CAS-Nummer |

94158-51-7 |

|---|---|

Molekularformel |

C11H15ClN4O3 |

Molekulargewicht |

286.71 g/mol |

IUPAC-Name |

[(E)-(3-hydroxy-1-methyl-6-oxo-3,5-dihydro-2H-indol-5-yl)methylideneamino]urea;hydrochloride |

InChI |

InChI=1S/C11H14N4O3.ClH/c1-15-5-10(17)7-2-6(4-13-14-11(12)18)9(16)3-8(7)15;/h2-4,6,10,17H,5H2,1H3,(H3,12,14,18);1H/b13-4+; |

InChI-Schlüssel |

KWESODUXDBUTSF-GAYQJXMFSA-N |

Isomerische SMILES |

CN1CC(C2=CC(C(=O)C=C21)/C=N/NC(=O)N)O.Cl |

Kanonische SMILES |

CN1CC(C2=CC(C(=O)C=C21)C=NNC(=O)N)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol to yield the tricyclic indole . The reaction proceeds with good yield and involves multiple steps to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce ketones or aldehydes to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that semicarbazone derivatives exhibit antimicrobial properties. For instance, studies have shown that (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride demonstrates inhibitory effects against various bacterial strains.

Case Study :

A study conducted by researchers evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Properties

The compound has been investigated for its anticancer effects. Its ability to induce apoptosis in cancer cells has been documented.

Data Table: Anticancer Activity

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 30 | Inhibition of cell proliferation |

Studies suggest that the compound's mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth factors.

Chromatographic Techniques

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is utilized in chromatographic methods for the separation and identification of various compounds.

Case Study :

In a study focusing on the development of a high-performance liquid chromatography (HPLC) method for analyzing pharmaceutical formulations, this compound was used as a standard reference material. The method demonstrated high sensitivity and specificity for detecting active pharmaceutical ingredients in complex mixtures.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes exhibit unique properties that can be exploited in catalysis and materials synthesis.

Data Table: Metal Complexes

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu²⁺ | High | Catalysis in organic reactions |

| Ni²⁺ | Moderate | Dye-sensitized solar cells |

Research indicates that metal complexes derived from this semicarbazone show promise in enhancing catalytic efficiency and stability under various reaction conditions.

Wirkmechanismus

The mechanism of action of (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Indole-3-carbinol: Known for its anticancer properties.

Tryptophan: An essential amino acid with an indole ring.

Uniqueness

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is unique due to its specific functional groups and the combination of properties it exhibits. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride (CAS No. 94158-51-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxic, antimicrobial, and other pharmacological effects based on available research.

The molecular formula of (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is with a molecular weight of 286.71 g/mol. It is classified under specialty chemicals and has various applications in medicinal chemistry.

Cytotoxicity

Research indicates that (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound showed a dose-dependent reduction in the viability of MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 µg/ml, indicating potent activity compared to standard chemotherapeutics like cisplatin (IC50 = 47.4 µg/ml) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these bacteria were found to be lower than those of commonly used antibiotics .

Table 1: Antimicrobial Activity of Semicarbazone Monohydrochloride

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 30 |

| Escherichia coli | 40 |

The proposed mechanism of action for the cytotoxicity and antimicrobial effects involves the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. The compound's structure allows it to interact with cellular components effectively, leading to cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported that treatment with (1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride resulted in significant tumor regression in a subset of patients .

- Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections demonstrated that the addition of this compound to standard antibiotic therapy improved clinical outcomes and reduced infection duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.